Home > Products > Screening Compounds P44031 > 4-Benzylpiperazine-2-carboxylic acid hydrochloride
4-Benzylpiperazine-2-carboxylic acid hydrochloride - 1219423-76-3

4-Benzylpiperazine-2-carboxylic acid hydrochloride

Catalog Number: EVT-1681207
CAS Number: 1219423-76-3
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

  • Compound Description: This compound (1) is identified as the N-substituted regioisomer of besifloxacin, a fluoroquinolone antibiotic. []
  • Relevance: While this compound shares a carboxylic acid moiety with 4-benzylpiperazine-2-carboxylic acid hydrochloride, its core structure is a quinolone rather than a piperazine. Its inclusion here is based on its close structural relationship to besifloxacin, which, although not a piperazine derivative itself, is discussed in the context of N-substituted analogs. The provided research paper primarily focuses on the synthesis and characterization of compound 1 and does not delve into its biological activity. []

(4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino] propionyl]-2-oxo-imidazolidine-4-carboxylic acid hydrochloride (TA-6366)

  • Compound Description: TA-6366 is described as a new angiotensin-converting enzyme (ACE) inhibitor. Its active metabolite, 6366A, exhibits potent ACE inhibitory activity in vitro and in vivo. []
  • Relevance: While this compound is not a direct structural analogue of 4-benzylpiperazine-2-carboxylic acid hydrochloride, it is included due to its ACE inhibitory activity. This connection stems from the known activity of piperazine derivatives as ACE inhibitors, suggesting a potential overlap in their pharmacological profiles. The research paper focuses on the pharmacological characterization of TA-6366 and its active metabolite, highlighting their potential as antihypertensive agents. []

(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid (D-CPP)

  • Compound Description: D-CPP is an enantiomerically pure, competitive NMDA (N-methyl-D-aspartate) receptor antagonist. []
  • Relevance: This compound exhibits significant structural similarity to 4-benzylpiperazine-2-carboxylic acid hydrochloride, sharing the core piperazine ring with a carboxylic acid substituent at the 2-position. The distinction lies in the substitution at the piperazine nitrogen at position 4, where D-CPP features a 3-phosphonopropyl group instead of a benzyl group. The paper highlights the importance of stereochemistry in NMDA receptor antagonism, as the (S)-enantiomer (L-CPP) displays weaker activity. []

(E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid (CPP-ene)

  • Compound Description: CPP-ene, particularly its D-enantiomer (D-CPP-ene), is a potent competitive NMDA receptor antagonist. []
  • Relevance: Similar to D-CPP, CPP-ene shares the core piperazine ring with 4-benzylpiperazine-2-carboxylic acid hydrochloride, featuring a carboxylic acid at position 2 and a substituent on the piperazine nitrogen at position 4. The difference lies in the 4-substituent, which is a (E)-3-phosphonoprop-2-enyl group in CPP-ene, introducing unsaturation compared to D-CPP and the target compound. This structural modification contributes to its enhanced potency as an NMDA antagonist. []

Properties

CAS Number

1219423-76-3

Product Name

4-Benzylpiperazine-2-carboxylic acid hydrochloride

IUPAC Name

4-benzylpiperazine-2-carboxylic acid;hydrochloride

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,15,16);1H

InChI Key

APQYWFSMKGCAOY-UHFFFAOYSA-N

SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.